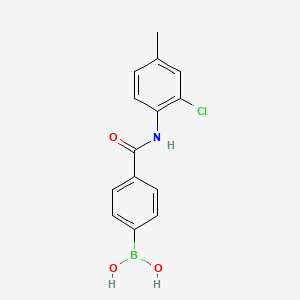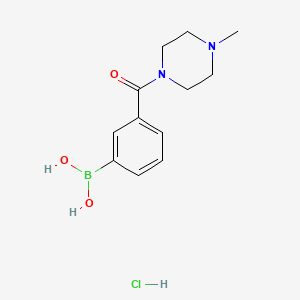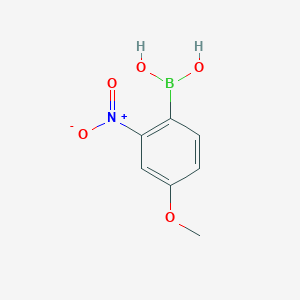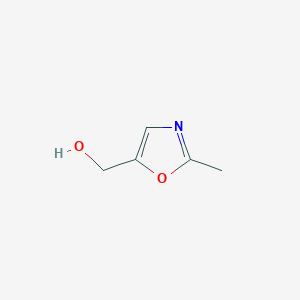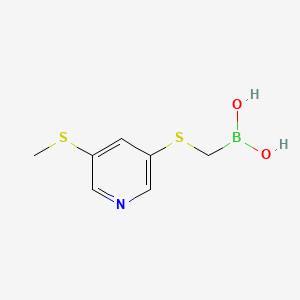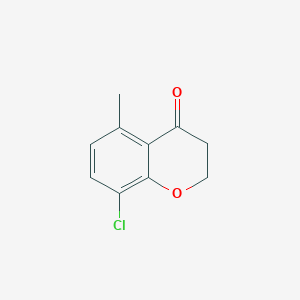
8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one
Descripción general
Descripción
“8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one” is a chemical compound . It belongs to the class of compounds known as dihydropyrans . Dihydropyran refers to two heterocyclic compounds with the formula C5H8O .
Synthesis Analysis
The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . The synthesis methods of coumarin systems have been carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The molecular formula of “8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one” is C10H9ClO2 . The molecular weight is 196.63 .Physical And Chemical Properties Analysis
The physical and chemical properties of “8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one” include its molecular formula C10H9ClO2 and molecular weight 196.63 .Aplicaciones Científicas De Investigación
Antioxidant Activity
8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one: has been studied for its potential as an antioxidant. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various disease conditions. Coumarin-chalcone hybrid molecules, which include derivatives of 8-chloro-coumarin, have shown significant antioxidant potential in scavenging assays against radicals like DPPH and hydroxyl radicals .
Antimicrobial Effects
The structural framework of coumarins allows for a wide spectrum of biological activities, including antimicrobial effects. Synthetic derivatives of coumarins, such as 8-chloro-5-methyl-coumarin, have been investigated for antibacterial and antifungal activities, which could lead to new treatments for infections .
Anticancer Potential
Research has indicated that certain coumarin derivatives exhibit anticancer activities. They may work by various mechanisms, including the disruption of cell proliferation and inducing apoptosis in cancer cells. The exact role of 8-chloro-coumarin derivatives in cancer therapy is a subject of ongoing research .
Anti-HIV Activity
Coumarin derivatives have been screened for anti-HIV properties, with some showing promise in inhibiting the replication of the virus. The potential of 8-chloro-coumarin derivatives in this field could contribute to the development of new anti-HIV medications .
Neuroprotective Effects
Some coumarin derivatives are being tested for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s. The ability of these compounds to protect neuronal cells from damage is a valuable area of research .
Mecanismo De Acción
Biochemical pathways
Coumarins can affect various biochemical pathways depending on their specific targets. They have been found to exhibit a wide range of biological activities, including anti-inflammatory, anticoagulant, antibacterial, antifungal, antiviral, anticancer, and other effects .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of coumarins can vary widely depending on their specific chemical structure. Generally, coumarins are well absorbed from the gastrointestinal tract, and they are metabolized in the liver .
Result of action
The molecular and cellular effects of coumarins can be diverse, ranging from inhibition of enzyme activity to disruption of cell division, depending on their specific targets and mode of action .
Propiedades
IUPAC Name |
8-chloro-5-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-6-2-3-7(11)10-9(6)8(12)4-5-13-10/h2-3H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVFGPLZDMJAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)CCOC2=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





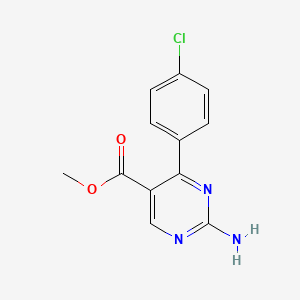

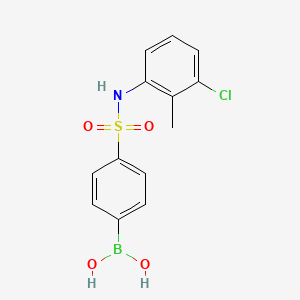
![7-Methylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B1418415.png)
